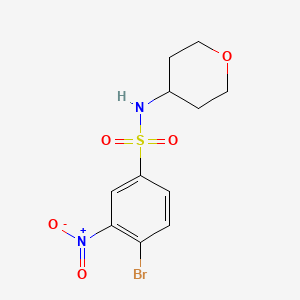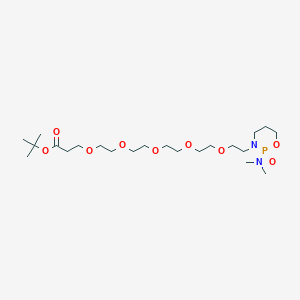
8-azidooctyl 4-methylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-azidooctyl 4-methylbenzenesulfonate: is an organic compound with the molecular formula C15H23N3O3S It is a derivative of toluene-4-sulfonic acid, where the sulfonic acid group is esterified with an 8-azidooctyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of toluene-4-sulfonic acid 8-azidooctyl ester typically involves the esterification of toluene-4-sulfonic acid with 8-azidooctanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or tetrahydrofuran for several hours to ensure complete esterification.
Industrial Production Methods: Industrial production of toluene-4-sulfonic acid 8-azidooctyl ester may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The azido group in toluene-4-sulfonic acid 8-azidooctyl ester can undergo substitution reactions, particularly nucleophilic substitution, where the azido group is replaced by other nucleophiles.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like hydrogen in the presence of a palladium catalyst or lithium aluminum hydride.
Click Chemistry: The azido group can participate in click chemistry reactions, particularly the Huisgen cycloaddition with alkynes to form triazoles.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or other nucleophiles in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride in anhydrous ether.
Click Chemistry: Copper(I) catalysts in the presence of alkynes.
Major Products:
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Reduction Reactions: Toluene-4-sulfonic acid 8-aminooctyl ester.
Click Chemistry: Triazole derivatives.
Scientific Research Applications
Chemistry: 8-azidooctyl 4-methylbenzenesulfonate is used as a precursor in the synthesis of various organic compounds, particularly in the formation of triazoles through click chemistry. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: In biological research, this compound is used for the modification of biomolecules. The azido group allows for bioorthogonal labeling, enabling the study of biological processes in living cells without interfering with native biochemical pathways.
Medicine: this compound is explored for its potential in drug delivery systems. The azido group can be used to attach therapeutic agents to targeting molecules, improving the specificity and efficacy of treatments.
Industry: In industrial applications, this compound is used in the development of new materials, particularly in the field of polymers and coatings. The azido group can be used to introduce functional groups into polymers, enhancing their properties.
Mechanism of Action
The mechanism of action of toluene-4-sulfonic acid 8-azidooctyl ester primarily involves the reactivity of the azido group. The azido group can undergo various chemical transformations, enabling the compound to participate in a wide range of reactions. In biological systems, the azido group can be used for bioorthogonal labeling, allowing for the specific modification of biomolecules without affecting native biochemical processes.
Comparison with Similar Compounds
Toluene-4-sulfonic acid 8-aminooctyl ester: Similar structure but with an amino group instead of an azido group.
Toluene-4-sulfonic acid 8-hydroxyoctyl ester: Similar structure but with a hydroxyl group instead of an azido group.
Toluene-4-sulfonic acid 8-bromoctyl ester: Similar structure but with a bromo group instead of an azido group.
Uniqueness: 8-azidooctyl 4-methylbenzenesulfonate is unique due to the presence of the azido group, which imparts distinct reactivity and allows for specific applications in click chemistry and bioorthogonal labeling. The azido group also provides a handle for further functionalization, making this compound versatile in various fields of research and industry.
Properties
IUPAC Name |
8-azidooctyl 4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3S/c1-14-8-10-15(11-9-14)22(19,20)21-13-7-5-3-2-4-6-12-17-18-16/h8-11H,2-7,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZEAXJAZMBWHSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCCCCCCCN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
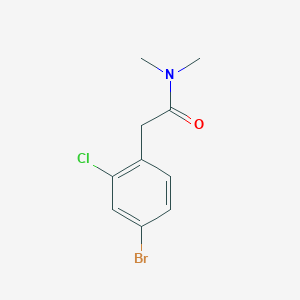
![(5S)-6,7-dihydro-5H-cyclopenta[c]pyridine-1,5-diamine dihydrochloride](/img/structure/B8123466.png)
![4-bromo-3-iodo-1-isopropyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8123494.png)
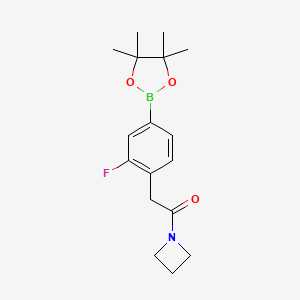
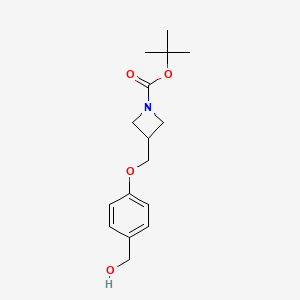
![2-bromo-1-(2-methoxyethyl)-1H-benzo[d]imidazole](/img/structure/B8123517.png)



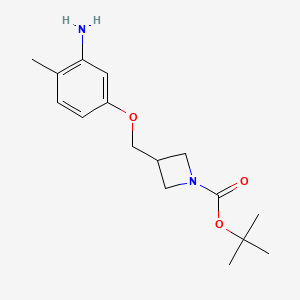

![1-[3-Bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-yl]-4-[(2-tetrahydropyranyl)oxy]-1-butanone](/img/structure/B8123550.png)
